molecular formula C15H20N2O2 B2558678 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide CAS No. 955636-02-9

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide

Cat. No. B2558678
CAS RN: 955636-02-9
M. Wt: 260.337
InChI Key: MUCFAYVSGCKAIU-UHFFFAOYSA-N
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Description

“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ-based compounds, both natural and synthetic, have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention in recent years due to their potential as precursors for various alkaloids with multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs often involve the use of harsh conditions or preassembled substrates . More recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies have been explored . These involve the direct coupling of the C(sp3)–H bond of THIQ with various nucleophiles in the presence of cooxidants like H2O2, TBHP, etc .


Chemical Reactions Analysis

The chemical reactions involving THIQs often involve the isomerization of an iminium intermediate (exo/endo isomerization) . This process is highlighted in various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

Scientific Research Applications

Enantioselective Synthesis and Mechanistic Insights

Enantioselective Synthesis : This compound and its derivatives have been utilized in the enantioselective synthesis of benzylically substituted products. For instance, lithiation and asymmetric substitution processes have provided a pathway for the synthesis of enantioenriched dihydroisoquinolines and tetrahydroisoquinolines, showcasing their utility in creating compounds with potential biological activity (Laumer, Kim, & Beak, 2002).

Pharmacological Applications

AMPA Receptor Antagonists : Some derivatives have been designed as noncompetitive AMPA receptor antagonists based on molecular modeling studies, indicating their potential use in neurological disorders such as epilepsy (Gitto et al., 2003).

Synthetic Applications

Facile Synthesis of Natural Products : A high yielding cyclisation process involving compounds related to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide has been described, leading to the synthesis of natural products like (±)-crispine A, highlighting the compound's role in facilitating complex organic synthesis (King, 2007).

Imaging Applications

PET Ligands : Derivatives have been synthesized as potential PET ligands for imaging brain diseases, underscoring their importance in diagnostic applications. The structural and pharmacological properties of these derivatives, such as their ability to bind to AMPA receptors, make them valuable tools for understanding neurological conditions (Gao et al., 2006).

Chemical Synthesis and Biological Activity

Synthesis of Isoquinoline Derivatives : The synthesis of tetrahydroisoquinoline derivatives through various chemical reactions, including 1,3-dipolar cycloaddition, has been explored. These studies not only expand the chemical repertoire of isoquinoline synthesis but also contribute to the discovery of compounds with potential biological activities (Caira et al., 2014).

Future Directions

The future directions for research on “N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide” and related compounds could involve the development of novel THIQ analogs with potent biological activity . Additionally, the exploration of new and environmentally friendly methods for the synthesis of THIQ derivatives is on the rise .

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10(2)15(19)16-14-5-4-12-6-7-17(11(3)18)9-13(12)8-14/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCFAYVSGCKAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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